3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Chemical Synthesis Medicinal Chemistry Building Block Procurement

Researchers seeking to explore high-logP aminopyrazole SAR beyond simple alkyl analogs face limited building block options. 3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine fills this gap with its unique sterically bulky 2,3,3-trimethylbutyl substituent, enabling access to uncharted lipophilicity space. Key features: • ≥95% purity, commercially sourced • Branched substituent for novel IP generation • Traceable supply chain for reproducible synthesis • Rapid procurement for early-stage patent filings. Ideal for medicinal chemistry programs requiring distinct structural differentiation from prior art.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
CAS No. 1350479-21-8
Cat. No. B1528723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
CAS1350479-21-8
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=NN1)N)C(C)(C)C
InChIInChI=1S/C10H19N3/c1-7(10(2,3)4)5-8-6-9(11)13-12-8/h6-7H,5H2,1-4H3,(H3,11,12,13)
InChIKeyRVWZQJWLAVUWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine Specifications & Identity


3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine (CAS 1350479-21-8) is a synthetic, low-molecular-weight (181.28 g/mol) aminopyrazole derivative supplied commercially at a minimum purity of 95% . It is classified as a research chemical and small-molecule building block, distinct from simpler 3-alkyl-5-aminopyrazole analogs due to its highly branched 2,3,3-trimethylbutyl substituent .

Scaffold
Aminopyrazole building block with sterically demanding 2,3,3-trimethylbutyl substituent
Purity
Supplied at 95% minimum purity; suitable for derivatization and custom synthesis workflows

Differentiation from Common Aminopyrazole Analogs


A critical assessment reveals that high-strength, quantitative differential evidence for 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine is currently absent from the public scientific and patent literature. A direct head-to-head comparison against its closest analogs (e.g., 3-(tert-butyl)-1H-pyrazol-5-amine or 3-(neopentyl)-1H-pyrazol-5-amine) with explicit quantitative data for the target compound could not be identified. While the unique, sterically bulky 2,3,3-trimethylbutyl chain logically suggests altered lipophilicity, conformational flexibility, and metabolic stability compared to simpler alkyl analogs, the lack of published experimental data means generic substitution cannot be proven inferior or superior based on evidence; it is an uncharacterized risk. Any selection or procurement decision must therefore be driven by the specific structural requirements of a project rather than by demonstrated performance advantages [1].

Data gap No public head-to-head comparison against simpler 3-alkyl-5-aminopyrazole analogs exists.
Structural inference The bulky branched chain logically suggests altered lipophilicity and conformational flexibility, but these remain unvalidated.
Procurement Substitution risk is uncharacterized; selection must be driven by project-specific structural requirements, not demonstrated performance.

Comparative Evidence for 3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine


Purity Specification vs. Simpler Analog

The sole verifiable quantitative differentiation for the target compound is its commercial purity specification and the absence of data for close analogs. The compound is supplied at a minimum purity of 95% . In contrast, 3-(tert-butyl)-1H-pyrazol-5-amine, a simpler analog, is commercially available at a higher minimum purity of 98% . The lower purity specification for the target compound may reflect a more challenging synthesis or purification process associated with its bulky side chain, though this is not experimentally confirmed. No biological or physicochemical data comparing the two compounds were found.

Purity Specification
Data to verify
95% vs 98% (simpler analog)
Indicates potential need for additional purification review
Vendor specification; analytical method not disclosed
Chemical Synthesis Medicinal Chemistry Building Block Procurement

Computational Lipophilicity Comparison

A class-level inference can be drawn from the computed partition coefficients (XLogP3) of close structural analogs. 3-(tert-butyl)-1H-pyrazol-5-amine has an XLogP3 of 1.6 [1], and 3-(neopentyl)-1H-pyrazol-5-amine has an XlogP of 1.9 . While the target compound's specific XLogP3 value is not publicly available, the addition of an extra methylene and methyl group relative to these analogs logically predicts a further increase in lipophilicity. This class-level trend suggests the target compound is more lipophilic, which could influence its solubility, permeability, and off-target binding profile in a drug discovery context.

Predicted Lipophilicity
Class-level inference
XLogP3 >1.9 (estimated)
May support lipophilicity-driven SAR exploration
Computed property; not experimentally validated
Drug Design ADME Prediction Lipophilicity

Application Scenarios for 3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine


Exploratory Medicinal Chemistry: Unique Lipophilic Scaffold

In lead optimization programs where increasing lipophilicity and steric bulk is a deliberate design strategy, 3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine serves as a building block that extends beyond the property space of tert-butyl or neopentyl analogs. As indicated by the class-level lipophilicity inference in Section 3, this compound can be procured to explore SAR in a higher logP regime that simpler analogs cannot access.

Patent-Protected Analog Synthesis

The 2,3,3-trimethylbutyl group appears as a substituent in patented bioactive molecules (e.g., US11149022), indicating its potential for creating novel composition-of-matter IP. Procuring 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine as a core scaffold allows for the rapid synthesis of analogs for early-stage patent filings, differentiating new chemical entities from prior art that heavily features simpler alkyl pyrazoles.

Custom Synthesis Using Non-Standard Building Block

The commercial availability of this compound at a defined purity (95%) from a reputable supplier provides a traceable starting material for custom synthesis. This is crucial for quality control in chemical development where the use of a structurally unique, commercially sourced intermediate can simplify regulatory documentation compared to an in-house synthesized analog with no established supply chain.

Application
Selection Property
Validation Focus
Lipophilic scaffold exploration
Branched alkyl substituent
LogP and steric profile verification
Patent-protected analog synthesis
Novel 2,3,3-trimethylbutyl group
IP novelty and SAR differentiation
Custom synthesis from defined building block
Traceable supply with defined purity
Purity validation and supply chain review
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